N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-derived compound featuring two substituted pyrazole rings linked via a methylene bridge. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)6-14-17)7-13-12-10(3)8-16(4)15-12;/h6,8H,5,7H2,1-4H3,(H,13,15);1H |
InChI Key |
NHOKRBQYCMXLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazole Precursors
The synthesis begins with 2-ethyl-4-methylpyrazole and 1,4-dimethylpyrazole. The former undergoes hydroxymethylation at position 3 using paraformaldehyde under acidic conditions to yield 3-(hydroxymethyl)-2-ethyl-4-methylpyrazole. Concurrently, 1,4-dimethylpyrazole is functionalized with a benzyl chloride group at position 3 via nucleophilic substitution.
| Step | Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-ethyl-4-methylpyrazole | Paraformaldehyde, H2SO4 | 3-(hydroxymethyl)-2-ethyl-4-methylpyrazole | 78% |
| 2 | 1,4-dimethylpyrazole | Benzyl chloride, K2CO3, DMF | 3-(chloromethyl)-1,4-dimethylpyrazole | 85% |
Coupling via Reductive Amination
The hydroxymethyl and chloromethyl intermediates are coupled using reductive amination. Sodium cyanoborohydride in methanol facilitates the reaction, forming the methylene-bridged di-pyrazole amine.
$$
\text{3-(hydroxymethyl)-Pyrazole} + \text{3-(chloromethyl)-Pyrazole} \xrightarrow{\text{NaBH3CN, MeOH}} \text{N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine}
$$
Conditions :
- Temperature: 25°C
- Time: 12 hours
- Yield: 72%
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (4M in dioxane) in ethanol at 45–50°C to precipitate the hydrochloride salt.
| Parameter | Value |
|---|---|
| Acid equivalents | 1.1 eq |
| Solvent | Ethanol |
| Crystallization yield | 96.4% |
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-performance liquid chromatography (HPLC) confirms purity >98%.
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 7.94 (d, J = 6.0 Hz, 1H) and δ 3.42 (s, 3H) confirm methylene bridge and methyl groups.
- Mass Spectrometry : Molecular ion peak at m/z 283.80 [M+H]+ aligns with the molecular formula.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Automated flow reactors enable scalable production by maintaining precise temperature control (±1°C) and reducing reaction times by 40% compared to batch processes.
Solvent Recovery Systems
DMF is recycled via distillation, achieving 90% recovery rates and reducing waste.
Comparative Analysis of Synthetic Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 72% | 98% | Moderate |
| Nucleophilic Coupling | 68% | 95% | High |
Reductive amination offers higher purity, while nucleophilic coupling is preferred for large-scale production due to shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditionsorganic solvent, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride, as anticancer agents. Pyrazole compounds exhibit significant activity against various cancer cell lines. For instance, derivatives with similar structures have shown cytotoxic effects on MCF7 and NCI-H460 cell lines with IC50 values ranging from 0.01 µM to 42.30 µM . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
1.2 Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
Agricultural Applications
2.1 Pesticide Development
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride has potential applications in agriculture as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against various pests and diseases affecting crops. Their ability to disrupt biological processes in target organisms makes them suitable candidates for development as agricultural chemicals .
Materials Science
3.1 Corrosion Inhibitors
In materials science, compounds like N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride are being investigated for their potential as corrosion inhibitors. The presence of nitrogen-containing heterocycles enhances the adsorption properties on metal surfaces, thereby providing protective layers that reduce corrosion rates .
Summary of Biological Activities
The following table summarizes the biological activities associated with N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride and related compounds:
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor of certain enzymes, thereby modulating their activity. The compound can bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Derivatives
1,4-Dimethyl-1H-pyrazol-5-amine (CAS 3524-49-0)
- Structure : A simpler pyrazole derivative with a single amine group and methyl substituents.
- Molecular Weight : 111.145 g/mol (vs. estimated ~280–300 g/mol for the target compound due to additional ethyl, methyl, and bridging groups) .
- Solubility : Likely lower than the hydrochloride salt form of the target compound.
- Applications : Used as a precursor in synthesizing more complex pyrazole derivatives.
2,4-Dimethylpyrazol-3-amine
- Key Difference : Lacks the ethyl group and bridging methylene found in the target compound.
Benzimidazole Derivatives (e.g., B1 and B8)
- Structure : Fused benzene-imidazole rings with methoxy or acetamide substituents .

- Molecular Weight : Higher (~250–350 g/mol) due to aromatic fused rings.
- Biological Activity : Antimicrobial and antitumor properties, contrasting with pyrazole derivatives’ roles in kinase inhibition or neurological applications.
- Solubility : Benzimidazoles often require salt forms (e.g., hydrochlorides) for improved bioavailability, similar to the target compound .
H-Series Inhibitors (e.g., H-7, H-8, H-9 Hydrochlorides)
- Structure: Isoquinoline sulfonamide cores with piperazine or aminoethyl groups .
- Molecular Weight : ~400–500 g/mol (higher than the target compound).
- Function : Protein kinase inhibitors; the hydrochloride salt enhances water solubility for in vitro studies.
- Comparison: The target compound’s pyrazole rings may offer distinct binding kinetics compared to isoquinoline-based inhibitors .
Yohimbine Hydrochloride
- Structure : Indole alkaloid with a complex polycyclic framework .

- Molecular Weight : 390.9 g/mol.
- Function : Alpha-2 adrenergic antagonist; structurally unrelated to pyrazoles but shares hydrochloride salt for solubility.
- Pharmacokinetics : Highlights how salt forms bridge natural and synthetic compounds in drug design .
Data Table: Comparative Analysis
Key Research Findings
- Structural Impact : The target compound’s dual pyrazole system and ethyl/methyl groups likely enhance lipophilicity and membrane permeability compared to simpler pyrazoles (e.g., 1,4-dimethyl-1H-pyrazol-5-amine) .
- Salt Advantages : Hydrochloride salts (shared with H-series inhibitors and yohimbine) improve solubility for in vivo applications, though molecular weight differences affect biodistribution .
- Synthetic Challenges : Bridging pyrazole rings requires multi-step alkylation, contrasting with single-ring pyrazole or benzimidazole syntheses .
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,4-dimethylpyrazol-3-amine. The reaction is usually conducted in a solvent like ethanol or methanol, often with a catalyst such as palladium on carbon (Pd/C) under controlled temperatures (80-100°C) to ensure high yield and purity.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN5 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H19N5.ClH/c1-5... |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C.Cl |
Antimicrobial Properties
Research indicates that N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing an inhibition zone comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These values indicate that the compound has a promising therapeutic index for further development in cancer treatment .
The biological activity of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A recent case study examined the effects of this compound on tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size and weight compared to control groups treated with saline solutions .
Another study focused on the compound's role in modulating immune responses, demonstrating that it could enhance T-cell activation while suppressing pro-inflammatory cytokine production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



